molecular formula C14H20N2O3S B4385180 5-(cyclohexylsulfamoyl)-2-methylbenzamide

5-(cyclohexylsulfamoyl)-2-methylbenzamide

Cat. No.: B4385180
M. Wt: 296.39 g/mol
InChI Key: UFXVZPJMALGICC-UHFFFAOYSA-N
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Description

5-(cyclohexylsulfamoyl)-2-methylbenzamide is an organic compound with the molecular formula C14H20N2O3S. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as a biochemical reagent in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohexylsulfamoyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with cyclohexylamine and a sulfonyl chloride derivative. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(cyclohexylsulfamoyl)-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(cyclohexylsulfamoyl)-2-methylbenzamide is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(cyclohexylsulfamoyl)-2-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their function. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(cyclohexylsulfamoyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and amide groups make it a versatile reagent in various chemical and biological applications .

Properties

IUPAC Name

5-(cyclohexylsulfamoyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10-7-8-12(9-13(10)14(15)17)20(18,19)16-11-5-3-2-4-6-11/h7-9,11,16H,2-6H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXVZPJMALGICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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